N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine
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Overview
Description
N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a furan ring, a thiazole ring, and a pyridine ring, all of which are connected through various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized by reacting 4-nitroaniline with sodium nitrite, concentrated hydrochloric acid, and furan-2-carboxaldehyde in the presence of copper(II) chloride as a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting the furan derivative with appropriate thioamide and halogenated reagents under controlled conditions.
Formation of the Pyridine Ring: The final step involves the coupling of the thiazole-furan intermediate with a pyridine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of furan and thiazole oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-{4-[5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl]phenyl}benzamide .
- N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine .
- 4-(5-Nitrophenylfur-2-yl)-1,2,3-thiadiazoles .
Uniqueness
N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine stands out due to its unique combination of furan, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12N4O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[5-(4-nitrophenyl)furan-2-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H12N4O3S/c23-22(24)13-6-4-12(5-7-13)15-8-9-16(25-15)14-11-26-18(20-14)21-17-3-1-2-10-19-17/h1-11H,(H,19,20,21) |
InChI Key |
ULQUMRVXJWEDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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